

## Spectroscopic and Synthetic Profile of 2,3-Diamino-5-bromopyridine: A Technical Guide

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Compound of Interest

Compound Name: 2,3-Diamino-5-bromopyridine

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This technical guide provides an in-depth overview of the spectroscopic properties and synthetic methodologies for the key chemical intermediate, **2,3-Diamino-5-bromopyridine**. This compound, featuring a substituted pyridine core, is a valuable building block in the development of novel pharmaceutical agents and functional materials.[1][2] This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for its synthesis.

## **Core Spectroscopic Data**

The structural elucidation of **2,3-Diamino-5-bromopyridine** is critically dependent on a combination of spectroscopic techniques. The following sections and tables summarize the key data available for this compound.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

<sup>1</sup>H-NMR Data

The proton NMR spectrum reveals the chemical environment of the hydrogen atoms on the pyridine ring and the amino substituents.



Multiplicity	Integration	Assignment
Doublet (d)	1H	H-6
Doublet (d)	1H	H-4
Broad Singlet (bs)	2H	-NH <sub>2</sub>
Broad Singlet (bs)	2H	-NH <sub>2</sub>
	Doublet (d)  Doublet (d)  Broad Singlet (bs)	Doublet (d) 1H  Doublet (d) 1H  Broad Singlet (bs) 2H

Table 1: <sup>1</sup>H-NMR

Spectroscopic Data

for 2,3-Diamino-5-

bromopyridine.[3]

#### <sup>13</sup>C-NMR Data

As of the latest data acquisition for this guide, specific experimental <sup>13</sup>C-NMR data for **2,3- Diamino-5-bromopyridine** is not publicly available in tabulated form. However, spectral data is noted to exist in several chemical databases.[4][5][6][7] For reference, predicted chemical shifts based on computational models and data from analogous structures would be utilized for structural confirmation.

## **Mass Spectrometry (MS)**

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition. The presence of a bromine atom is distinctly characterized by the isotopic pattern of the molecular ion peak.



m/z	lon	Notes
189	[M+2] <sup>+</sup>	Corresponds to the molecule containing the <sup>81</sup> Br isotope.
188	[M+1]+	
187	[M] <sup>+</sup>	Corresponds to the molecule containing the <sup>79</sup> Br isotope.  Base peak.
Table 2: Key Mass Spectrometry Data for 2,3- Diamino-5-bromopyridine.		

A logical fragmentation pathway under electron ionization would involve the initial loss of a bromine radical, followed by the cleavage of the pyridine ring.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies. While a specific peak list is not readily available, the expected characteristic absorption bands for **2,3-Diamino-5-bromopyridine** are presented below based on its known functional groups.



Wavenumber (cm <sup>-1</sup> ) Range	Vibration Type	Functional Group
3450 - 3250	N-H Stretch	Primary Amine (-NH <sub>2</sub> )
1650 - 1580	C=C Stretch	Aromatic Ring
1640 - 1560	N-H Bend	Primary Amine (-NH <sub>2</sub> )
1350 - 1250	C-N Stretch	Aromatic Amine
850 - 750	C-H Bend (out-of-plane)	Substituted Pyridine
700 - 500	C-Br Stretch	Aryl Bromide

Table 3: Expected

Characteristic IR Absorption

Bands for 2,3-Diamino-5-

bromopyridine.

# Experimental Protocols Synthesis of 2,3-Diamino-5-bromopyridine

The most common and well-documented synthesis of **2,3-Diamino-5-bromopyridine** involves the reduction of a nitro precursor, 2-amino-5-bromo-3-nitropyridine.[1][3]

Method 1: Reduction with Iron Powder

- Reaction Setup: A 100-mL flask is charged with 10.9 g (0.05 mole) of 2-amino-5-bromo-3-nitropyridine, 30 g of reduced iron, 40 mL of 95% ethanol, 10 mL of water, and 0.5 mL of concentrated hydrochloric acid.[3]
- Reaction Execution: The mixture is heated on a steam bath for 1 hour.[3]
- Work-up: The iron is removed by filtration and washed with hot 95% ethanol. The combined filtrate and washings are evaporated to dryness.[3]
- Purification: The dark residue is recrystallized from water to yield the final product.

Method 2: Catalytic Hydrogenation



- Reaction Setup: 2-amino-3-nitro-5-bromopyridine (15.0g, 0.075 mol) is dissolved in a hot mixture of phosphoric acid and ethanol (100 mL, V/V=20/80) and cooled to 25 °C. A saturated hydrochloric acid ethanol solution (135 mL), concentrated hydrochloric acid (15 mL), and 10% Raney-Ni (1.5 g) are added sequentially.[1]
- Reaction Execution: The mixture is transferred to a high-pressure reactor, pressurized to 1
   MPa with hydrogen, and heated to approximately 50 °C until the pressure no longer decreases.[1]
- Work-up: After cooling, the reaction mixture is filtered, and the filter cake is washed with ethanol. The filtrate is poured into a mixture of tetrahydrofuran (THF) and concentrated hydrochloric acid (300 mL, V/V=5/1), sealed, and stored overnight in a refrigerator.[1]
- Purification: The solvent is removed by rotary evaporation, and the resulting yellow solid is filtered and dried to yield **2,3-Diamino-5-bromopyridine**.[1]

## **Spectroscopic Analysis Protocols**

The following are general representative protocols for the spectroscopic analysis of compounds like **2,3-Diamino-5-bromopyridine**.

#### NMR Spectroscopy

- Sample Preparation: A small quantity of the sample is dissolved in a deuterated solvent, such as DMSO-d<sub>6</sub>.
- Instrumentation: A standard NMR spectrometer (e.g., 300 MHz) is used.
- Data Acquisition: <sup>1</sup>H-NMR spectra are acquired, followed by <sup>13</sup>C-NMR spectra. Standard acquisition parameters are used, and chemical shifts are referenced to the residual solvent peak.

#### Mass Spectrometry (GC-MS)

• Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).



- Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source is typically employed.
- Data Acquisition: The sample is injected into the GC, and the eluting components are introduced into the mass spectrometer. The mass spectrum is recorded over a suitable m/z range.

IR Spectroscopy (ATR-FTIR)

- Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.
- Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., Bruker Tensor 27 FT-IR) is used.[5]
- Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is then collected over the mid-IR range (typically 4000-400 cm<sup>-1</sup>). A background spectrum of the clean, empty crystal is taken for reference.

## **Visualized Synthesis Workflow**

The synthesis of **2,3-Diamino-5-bromopyridine** from its nitro precursor is a fundamental process. The following diagram illustrates a generalized workflow for this chemical transformation.



# Start: 2-amino-5-bromo-3-nitropyridine Dissolve in Solvent (e.g., Ethanol/Water) Add Reducing Agent (e.g., Iron Powder + Acid or Raney Ni + H<sub>2</sub>) Heat Reaction Mixture (e.g., Steam Bath or Pressurized Reactor) Filter to Remove Solid Byproducts (e.g., Iron Oxides or Catalyst) Evaporate Solvent from Filtrate Recrystallize Crude Product

#### Synthesis Workflow for 2,3-Diamino-5-bromopyridine

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End: Pure 2,3-Diamino-5-bromopyridine

Caption: A generalized workflow for the synthesis of **2,3-Diamino-5-bromopyridine**.



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